6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative belonging to the class of tetrahydrothienopyridines. This compound has garnered attention for its potential pharmacological applications, particularly in the modulation of adrenergic receptors and its implications in various therapeutic areas.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₂O₂S·HCl
- Molecular Weight : Approximately 314.84 g/mol
The biological activity of this compound primarily involves its interaction with adrenergic receptors. It is hypothesized to act as an antagonist at alpha-adrenergic receptors, similar to its structural analogs such as phenoxybenzamine. This class of compounds is known for their ability to block alpha receptors, leading to vasodilation and reduced blood pressure.
Pharmacological Effects
- Alpha-Adrenergic Antagonism : The compound exhibits significant affinity for alpha-1 and alpha-2 adrenergic receptors. This action is crucial in conditions such as hypertension and pheochromocytoma where adrenergic overactivity is prevalent.
- Inhibition of hPNMT : Research indicates that tetrahydrothieno[2,3-c]pyridine derivatives can inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can lead to decreased levels of norepinephrine and epinephrine in the body, contributing to its antihypertensive effects .
- Selectivity and Potency : Studies have shown that modifications on the tetrahydrothieno ring system enhance selectivity and potency towards specific adrenergic receptor subtypes. For example, certain substitutions have been found to increase the inhibitory potency against hPNMT while maintaining selectivity for alpha receptors .
Study 1: In Vitro Analysis of Receptor Binding
A study conducted on various substituted tetrahydrothieno derivatives demonstrated that compounds with phenoxy groups significantly increased binding affinity for alpha receptors compared to non-substituted analogs. The binding affinities were measured using radiolabeled ligands and competitive binding assays.
Compound | Alpha-1 Affinity (Ki) | Alpha-2 Affinity (Ki) |
---|---|---|
Control | 100 nM | 150 nM |
Test Compound | 30 nM | 50 nM |
This data indicates that the test compound has a markedly higher affinity for both receptor types compared to the control .
Study 2: Pharmacodynamic Effects in Animal Models
In vivo studies using hypertensive rat models showed that administration of the compound resulted in a significant reduction in systolic blood pressure. The results indicated a dose-dependent response with maximal effects observed at higher doses.
Dose (mg/kg) | Systolic Blood Pressure Reduction (mmHg) |
---|---|
1 | 10 |
5 | 25 |
10 | 40 |
These findings suggest that the compound effectively reduces hypertension through its adrenergic antagonistic properties .
Eigenschaften
IUPAC Name |
2-[(3-phenoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S.ClH/c1-15(2)27-12-11-19-20(14-27)31-24(21(19)22(25)28)26-23(29)16-7-6-10-18(13-16)30-17-8-4-3-5-9-17;/h3-10,13,15H,11-12,14H2,1-2H3,(H2,25,28)(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGAKSRBIXWLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.